molecular formula C10H18FN3 B15047617 N-butyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine

N-butyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B15047617
M. Wt: 199.27 g/mol
InChI Key: QTOGNWKONZAFNY-UHFFFAOYSA-N
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Description

N-butyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is a fluorinated pyrazole derivative of interest in medicinal chemistry and agrochemical research. The compound's structure, featuring a pyrazole core substituted with a 2-fluoroethyl group and an N-butylamine side chain, is engineered to influence its physicochemical properties. The fluorine atom is a common strategy to enhance metabolic stability and bioavailability, while the butyl chain can modulate the compound's lipophilicity, thereby affecting its solubility and binding affinity to biological targets . Although a specific mechanism of action for this precise molecule may not be fully elucidated, pyrazole-amine derivatives have demonstrated significant research utility in antiviral applications. Related compounds have been investigated for their ability to interact with viral coat proteins, such as the Tobacco Mosaic Virus (TMV) coat protein, leading to the disassembly of virions and a reduction in infectivity . This makes such structures valuable intermediates or tools for developing novel antiviral agents and studying viral disassembly pathways . As a building block, this compound is suited for constructing more complex molecules for structure-activity relationship (SAR) studies, particularly in the discovery of enzyme inhibitors or receptor modulators . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C10H18FN3

Molecular Weight

199.27 g/mol

IUPAC Name

N-butyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C10H18FN3/c1-3-4-6-12-10-9(2)8-13-14(10)7-5-11/h8,12H,3-7H2,1-2H3

InChI Key

QTOGNWKONZAFNY-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C=NN1CCF)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with a fluoroethyl halide in the presence of a base such as potassium carbonate.

    N-butylation:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole compounds.

Scientific Research Applications

N-butyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Industry: It serves as an intermediate in the synthesis of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-butyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets such as enzymes or receptors. The fluoroethyl group enhances its binding affinity and selectivity, while the pyrazole ring provides a stable scaffold for interaction with biological macromolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s unique structure can be compared to related pyrazoles with variations in substituents (Table 1).

Table 1: Structural Comparison of Pyrazole Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features
N-butyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine N1: 2-fluoroethyl; C4: methyl; amine: N-butyl ~198.26* Balanced lipophilicity; fluorinated alkyl
1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-5-amine N1: 2-chlorophenyl; C4: methyl 207.66 Aromatic halogen; higher molecular weight
1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine N1: 2-fluoroethyl; C4: methyl ~155.16* Simpler structure; discontinued
1-(2-Fluoroethyl)-N-[(1-isobutyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine N1: 2-fluoroethyl; C4: linked isobutyl-pyrazole 301.79 Bipyrazole system; bulky substituents

*Calculated based on molecular formula.

  • Electron-Withdrawing Effects : The 2-fluoroethyl group in the target compound provides moderate electron withdrawal, contrasting with stronger electron-withdrawing groups like trifluoromethyl (e.g., in ) or chloro (). This may influence reactivity and binding interactions .

Physicochemical Properties

Fluorinated substituents reduce metabolic degradation, as seen in fluorinated nucleosides (). The 2-fluoroethyl group in the target compound likely enhances stability compared to non-fluorinated analogs. However, the discontinued status of the simpler analog (1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine, ) suggests that additional modifications (e.g., N-butyl) may address prior limitations, such as solubility or toxicity .

Biological Activity

N-butyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a butyl group, a 2-fluoroethyl substituent, and a methyl group at the 4-position of the pyrazole ring, leading to a molecular formula of C10_{10}H19_{19}ClFN3_3 and a molecular weight of approximately 235.73 g/mol .

Chemical Structure and Properties

The structural complexity of this compound contributes significantly to its biological activity. The unique substitution pattern allows for specific interactions with biological targets, which may include enzymes and receptors. This compound's design suggests potential applications in enzyme inhibition and receptor modulation, making it a candidate for therapeutic development .

Biological Activity Overview

Research into the biological activity of this compound indicates several key areas of interest:

  • Enzyme Inhibition : Studies have suggested that this compound may act as an inhibitor for various enzymes, impacting metabolic pathways crucial for disease progression.
  • Receptor Modulation : The compound may also function as a modulator for specific receptors, influencing signaling pathways involved in cellular responses .

Table 1: Comparison of Pyrazole Derivatives

Compound NameKey FeaturesBiological Activity
This compoundButyl, 2-fluoroethyl, methyl groupsPotential enzyme inhibitor
3-butyl-4-methyl-1H-pyrazol-5-amineSimilar core structure without fluorinationDifferent reactivity patterns
1-butyl-4-methyl-1H-pyrazol-5-amineLacks fluorinated substituentDistinct biological activity

The mechanism by which this compound exhibits its biological effects is still under investigation. Initial studies have focused on its binding affinity to various molecular targets, which is critical for understanding its potential therapeutic effects . The compound's ability to interact with specific enzymes or receptors could lead to significant implications in drug design.

Case Studies and Research Findings

Several studies have explored the biological implications of pyrazole derivatives similar to this compound:

  • Enzyme Interaction Studies :
    • Research indicates that pyrazole derivatives can inhibit enzymes involved in critical pathways such as inflammation and cancer progression. For example, compounds with similar structures have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which are key players in inflammatory responses .
  • Receptor Binding Affinity :
    • A study highlighted the binding affinities of various pyrazole derivatives to G-protein coupled receptors (GPCRs), suggesting that modifications in substituents can enhance or diminish receptor interaction .
  • Therapeutic Applications :
    • Investigations into the therapeutic applications of pyrazole derivatives have revealed their potential as anti-cancer agents, with some compounds demonstrating cytotoxic effects against cancer cell lines .

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